![molecular formula C15H22N6O B6448435 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2549051-78-5](/img/structure/B6448435.png)
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves a mixture of equimolecular amounts of 3-methyl-1-phenyl-5-pyrazolone, appropriate aromatic aldehyde, and thiourea in acetic acid . The mixture is heated to 80–85°C for 8 hours with stirring . After reaction completion, the reaction mixture is cooled and added to ice water .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical And Chemical Properties Analysis
The compound appears as a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH), LC-MS: m/z, 248 (M+1) .科学的研究の応用
CDK2 Inhibition for Cancer Treatment
The compound’s structure suggests potential as a CDK2 inhibitor, which is an appealing target for cancer therapy. CDK2 selectively targets tumor cells, making it a promising avenue for drug development . Notably, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold was designed and synthesized as novel CDK2 targeting compounds. These molecules demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Further investigations revealed enzymatic inhibitory activity against CDK2/cyclin A2, making this compound class a potential candidate for cancer treatment.
Antiviral Properties
While not explicitly studied for antiviral applications, the pyrazolo[3,4-d]pyrimidine scaffold has shown promise in related contexts. For instance, researchers have discovered alternative substitution patterns centered on this scaffold, leading to compounds with antiviral activity. Specifically, compounds like 6 and 13 exhibited low micromolar antiviral activity against Zika virus (ZIKV) while maintaining relatively low cytotoxicity . Although not directly related to the mentioned compound, this highlights the scaffold’s potential in antiviral drug discovery.
Biomedical Applications
The pyrazolo[3,4-d]pyrimidine derivatives have broader biomedical implications. For instance, related compounds have been synthesized and investigated for their effects on cell cycle progression and apoptosis induction. Alterations in cell cycle regulation and apoptosis are critical factors in cancer treatment, making these derivatives relevant for further exploration .
作用機序
Target of Action
The primary target of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have significant downstream effects on cell proliferation and survival .
Pharmacokinetics
The effectiveness of the compound against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to induce apoptosis within HCT cells . The compound’s inhibitory activity against CDK2 has been quantified with IC50 values, indicating its potency .
将来の方向性
特性
IUPAC Name |
1-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-20-15-13(8-18-20)14(16-10-17-15)19-11-2-5-21(9-11)12-3-6-22-7-4-12/h8,10-12H,2-7,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSPNDJTQGCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。